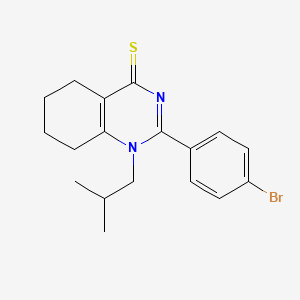
9,12-Octadecadienal
Descripción general
Descripción
9,12-Octadecadienal is a fatty aldehyde . It has a molecular formula of C18H32O and a molecular weight of 264.4 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is (9E,12E)-octadeca-9,12-dienal . The InChI is InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6+,10-9+ . The Canonical SMILES is CCCCCC=CCC=CCCCCCCCC=O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.4 g/mol . It has a topological polar surface area of 17.1 Ų . The exact mass is 264.245315640 g/mol . The monoisotopic mass is 264.245315640 g/mol . The XLogP3-AA is 6.5 .Aplicaciones Científicas De Investigación
1. Role in Sex Pheromones
9,12-Octadecadienal plays a significant role in the biology of insects, particularly as a component of sex pheromones. For example, it is one of the major components of the sex pheromones emitted by females of the Hyphantria cunea (Drury) and is synthesized from linoleic and linolenic acids (Y. Zan, 2002). Similarly, in the European sunflower moth, Homoeosoma nebulellum, this compound is identified as a key component in the female pheromone glands and plays a crucial role in attracting male moths (P. Zagatti et al., 1991).
2. Industrial Applications
This compound has potential industrial applications. For instance, its photochemical conjugation with iodine, which is a radical chain process, has been studied for its feasibility in industrial processes, highlighting the possibility of using solar radiation in such applications (M. Julliard et al., 1987).
3. Synthesis and Chemical Studies
Extensive research has been conducted on the synthesis and chemical properties of this compound and its isomers. For example, methods for synthesizing various long-chain mono-, di-, and triolefins, including this compound, have been described, with insights into their polymerization behaviors (C. Marvel & J. R. Rogers, 1961). Additionally, studies on the synthesis of phenyl substituted C18 furanoid fatty esters and their spectroscopic properties offer further insights into the chemical characteristics of this compound derivatives (M. S. F. Lie Ken Jie & K. Wong, 2006).
4. Biological and Health-Related Research
Research has also explored the potential health and biological implications of this compound. A notable study investigated the effect of 9,12-Octadecadiynoic acid on neurobehavioral development in Caenorhabditis elegans, demonstrating its significant correlation with adaptive behavioral development and its involvement in regulating serotonergic neuronal ability (Tun-Chieh Chen et al., 2021).
Mecanismo De Acción
Biochemical Pathways
It has been suggested that 9,12-octadecadienal may influence the serotonin transporter mod-1 , which plays a crucial role in the regulation of serotonin levels in the brain.
Result of Action
One study suggests that supplementary 01 μM this compound can accelerate the locomotive ability and foraging ability via increasing the expression of serotonin transporter mod-1 .
Propiedades
IUPAC Name |
(9E,12E)-octadeca-9,12-dienal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6+,10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLZULGRVFOIDK-AVQMFFATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880841 | |
| Record name | 9,12-octadecadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26537-70-2 | |
| Record name | 9,12-octadecadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is 9,12-Octadecadienal and where is it found?
A1: this compound, also known as linoleic aldehyde, is an unsaturated aldehyde found in various natural sources. It is a key component of insect pheromones, particularly in moths like the saltmarsh caterpillar moth (Estigmene acrea) [] and the fall webworm moth (Hyphantria cunea) []. It has also been identified in the scent brush extract of male castor semi-looper moths (Achaea janata), where it is believed to play a role in attracting females []. Beyond insects, this compound has been found in the seed oil of Nitraria tangutorum Bobr., a plant native to the Qinghai-Tibetan Plateau [].
Q2: How is this compound biosynthesized?
A2: Studies using radiolabeled precursors in arctiid moths revealed that this compound is derived from linoleic acid []. This direct conversion from a fatty acid highlights a specific biosynthetic pathway in these moth species.
Q3: What are the primary applications of this compound?
A3: Given its role as a pheromone component, this compound is primarily utilized in pest control strategies. Its presence in moth pheromone blends makes it a valuable tool for monitoring and disrupting mating patterns, contributing to integrated pest management approaches.
Q4: What is the chemical structure and formula of this compound?
A4: this compound possesses two double bonds in its carbon chain, specifically at positions 9 and 12. Its molecular formula is C18H32O. While the provided research does not delve into detailed spectroscopic data, it is safe to assume that techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) would be instrumental in confirming its structure and analyzing its presence in complex mixtures.
Q5: What analytical techniques are commonly employed to identify and quantify this compound?
A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for identifying and quantifying this compound [, , , ]. This method allows for the separation of volatile compounds based on their physical and chemical properties, followed by their detection and identification using mass spectrometry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



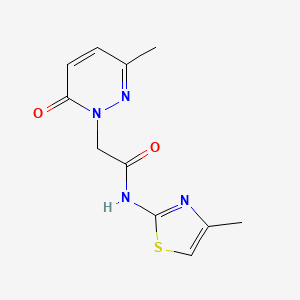
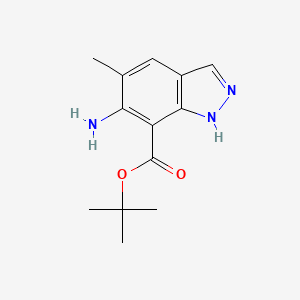

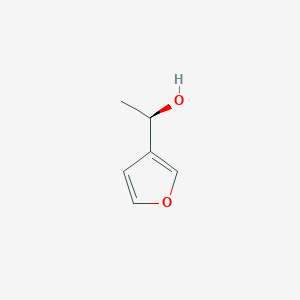
![(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride](/img/structure/B2616171.png)
![5-methyl-7-phenyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616173.png)

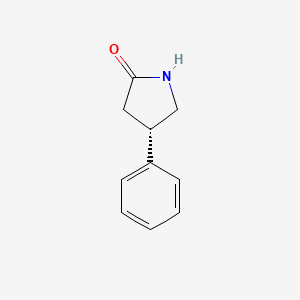
![1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxamide](/img/structure/B2616178.png)
![3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2616179.png)
![N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2616180.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2616181.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2616185.png)
